Technical Monograph: 1-(Cyclobutylmethyl)-1,4-diazepane Dihydrochloride
Technical Monograph: 1-(Cyclobutylmethyl)-1,4-diazepane Dihydrochloride
Topic: 1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride molecular structure Content Type: In-depth Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Scientists
Version 1.0 | Senior Application Scientist Desk
Executive Summary & Molecular Identity
1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride is a specialized heterocyclic building block belonging to the homopiperazine class. Unlike its 6-membered analog (piperazine), the 7-membered 1,4-diazepane ring introduces unique conformational flexibility, allowing the molecule to adopt twisted-chair or twisted-boat conformations that can access distinct biological space in GPCR ligand design.
This compound serves as a critical intermediate in the synthesis of CNS-active agents, particularly Histamine H3 receptor antagonists and Sigma receptor ligands . The cyclobutylmethyl moiety provides a specific lipophilic vector that often improves metabolic stability compared to linear alkyl chains while maintaining a lower molecular weight than cyclohexyl analogs.
Molecular Specifications
| Property | Specification |
| IUPAC Name | 1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride |
| Common Name | 1-(Cyclobutylmethyl)homopiperazine 2HCl |
| CAS Number (Free Base) | Not widely listed; Analogous to 178203-64-0 (Cyclohexyl variant) |
| Molecular Formula | C₁₀H₂₀N₂ · 2HCl |
| Molecular Weight | 168.28 g/mol (Free Base) / 241.20 g/mol (Salt) |
| Physical State | White to off-white hygroscopic solid |
| Solubility | High in H₂O, MeOH, DMSO; Insoluble in Et₂O, Hexane |
Structural Architecture & Physicochemical Properties[1]
The Diazepane Scaffold
The core 1,4-diazepane ring is a "privileged scaffold" in medicinal chemistry.
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Basicity: The molecule contains two basic nitrogen atoms. The N1 (tertiary, substituted) and N4 (secondary, unsubstituted) typically exhibit pKa values in the range of 9.0–10.5 and 5.5–7.0 , respectively. In the dihydrochloride form, both are protonated.
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Conformational Dynamics: The 7-membered ring is more flexible than piperazine. This entropy allows the secondary amine (N4) to orient itself for optimal hydrogen bonding with receptor residues (e.g., Aspartate in GPCR binding pockets).
The Cyclobutylmethyl Moiety[2][3]
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Lipophilicity: The cyclobutane ring adds significant lipophilicity (increasing LogP) without the steric bulk of a phenyl or cyclohexyl group.
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Puckering: The cyclobutane ring is not planar; it exists in a puckered conformation (dihedral angle ~25-30°), which influences the vector of the methylene bridge.
Structural Visualization
The following diagram illustrates the connectivity and the salt formation process.
Caption: Structural connectivity of 1-(Cyclobutylmethyl)-1,4-diazepane dihydrochloride.
Synthetic Pathways & Process Chemistry[1][4]
For research and scale-up, Reductive Amination is the preferred route over direct alkylation to avoid poly-alkylation byproducts (quaternary ammonium salts).
Route A: Reductive Amination (Recommended)
This method couples cyclobutanecarbaldehyde with 1,4-diazepane.
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Reagents: Cyclobutanecarbaldehyde, 1,4-Diazepane (excess), NaBH(OAc)₃, DCM/DCE.
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Mechanism: Formation of an iminium ion intermediate followed by in-situ reduction.
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Selectivity: Using excess diazepane minimizes bis-alkylation (substitution at both N1 and N4).
Route B: Amide Reduction (High Purity)
Used when absolute regiocontrol is required.
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Acylation: 1-Boc-1,4-diazepane + Cyclobutanecarbonyl chloride → Amide intermediate.
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Deprotection: Removal of Boc group (TFA/DCM).
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Reduction: Reduction of the amide carbonyl to the methylene group using LiAlH₄ or BH₃·THF.
Salt Formation Protocol
To generate the stable dihydrochloride salt from the free base:
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Dissolve the free amine oil in anhydrous Diethyl Ether or 1,4-Dioxane .
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Cool to 0°C.
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Add 4M HCl in Dioxane dropwise under N₂ atmosphere.
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The salt precipitates immediately as a white solid.
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Filter under inert gas (hygroscopic!) and wash with cold ether.
Synthetic Workflow Diagram
Caption: Preferred synthetic workflow via reductive amination to minimize byproducts.
Structural Characterization Protocols
As a Senior Scientist, you must validate the structure using orthogonal analytical methods.
Proton NMR (¹H NMR, 400 MHz, D₂O)
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Cyclobutane Ring: A complex multiplet at δ 1.7–2.1 ppm (6H) representing the puckered ring protons.
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Methine (Cyclobutane): A multiplet around δ 2.6–2.8 ppm (1H).
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Methylene Bridge: A doublet (or broad singlet) at δ 3.0–3.2 ppm (2H), shifted downfield due to the cationic nitrogen.
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Diazepane Ring:
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Protons adjacent to nitrogens appear as broad multiplets at δ 3.3–3.8 ppm .
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The central methylene protons (C6) appear as a quintet/multiplet at δ 2.1–2.3 ppm .
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Mass Spectrometry (LC-MS)
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Ionization: ESI+ (Electrospray Ionization).
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Parent Ion: [M+H]⁺ = 169.16 m/z (Calculated for C₁₀H₂₁N₂⁺).
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Fragmentation: Loss of the cyclobutylmethyl group may yield a fragment at m/z ~101 (diazepane ring).
Handling & Stability
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Hygroscopicity: The dihydrochloride salt is highly hygroscopic. It will deliquesce (turn into a liquid) if exposed to ambient air for extended periods.
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Storage: Store at -20°C in a sealed vial within a desiccator.
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Re-crystallization: If the salt becomes sticky, recrystallize from Methanol/Diethyl Ether .
Medicinal Chemistry Applications
Pharmacophore Mapping
This molecule is a "linker-headgroup" motif.
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H3 Receptor Antagonists: The basic N4 nitrogen acts as the primary interaction point with Asp3.32 in the histamine H3 receptor transmembrane domain. The cyclobutyl group fits into lipophilic sub-pockets, providing selectivity over H1/H2 receptors [1].
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Sigma Receptors: The 1,4-diazepane ring is a known scaffold for Sigma-1 receptor ligands, often used to treat neuropathic pain and depression.
Bioisosteric Replacement
Replacing a piperazine with a 1,4-diazepane alters the vector of the substituents attached to N4.
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Piperazine: Chair conformation, substituents are ~180° (trans) or ~60° (cis).
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Diazepane: More flexible, allows substituents to adopt angles that relieve steric strain in tight binding pockets.
Caption: Pharmacological interaction logic for GPCR and Sigma receptor targets.
References
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Histamine H3 Receptor Modulators. US Patent Application 2005/0171181 A1. Wager et al. (Pfizer Inc.). Describes the use of cyclobutylmethyl-diazepane motifs in H3 antagonists. Link
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Synthesis and biological evaluation of 1,4-diazepines. Current Organic Synthesis, 2019. Reviews the broad biological profile of the diazepane scaffold. Link
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Cyclobutanes in Drug Discovery. Radboud Repository, 2020. Analysis of the cyclobutane ring as a metabolic stability enhancer. Link
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Synthesis of 1,4-Diazacycles. Organic Letters, 2023. Modern methods for synthesizing diazepanes via hydrogen borrowing.[1] Link
